molecular formula C10H12ClNO2 B14038206 Ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate

Ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate

Cat. No.: B14038206
M. Wt: 213.66 g/mol
InChI Key: RZGSQNCBVZMVPW-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate typically involves the esterification of 6-chloro-2-methylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: 6-chloro-2-methylpyridine-3-carboxylic acid and ethanol.

    Substitution: Various substituted pyridine derivatives.

    Reduction: Ethyl 2-(6-chloro-2-methylpyridin-3-YL)ethanol.

Scientific Research Applications

Ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.

Comparison with Similar Compounds

Ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(6-chloropyridin-2-yl)acetate: Lacks the methyl group on the pyridine ring.

    Ethyl 2-(6-methylpyridin-3-YL)acetate: Lacks the chlorine atom on the pyridine ring.

    Ethyl 2-(2-methylpyridin-3-YL)acetate: Lacks the chlorine atom and has a different substitution pattern on the pyridine ring.

The presence of both chlorine and methyl groups on the pyridine ring in this compound makes it unique and may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(6-chloro-2-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-8-4-5-9(11)12-7(8)2/h4-5H,3,6H2,1-2H3

InChI Key

RZGSQNCBVZMVPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(C=C1)Cl)C

Origin of Product

United States

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